N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under controlled conditions to form the piperidinyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model substrate for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with a similar pyridine ring structure.
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}propanedinitrile: A structurally related compound with different functional groups .
Uniqueness
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropanecarboxamide moiety contributes to its rigidity and potential biological activity .
Properties
Molecular Formula |
C15H17ClF3N3O |
---|---|
Molecular Weight |
347.76 g/mol |
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17ClF3N3O/c16-12-6-10(15(17,18)19)7-20-13(12)22-5-1-2-11(8-22)21-14(23)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,21,23) |
InChI Key |
QSLACVPHVCOZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.